Cas no 404925-69-5 (2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol)

2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol is a heterocyclic compound featuring a fused pyridoindole core with a phenolic substituent. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The presence of both nitrogen and oxygen functionalities enhances its potential as a ligand or intermediate in synthetic chemistry. Its rigid polycyclic framework contributes to stability, while the phenolic group offers reactivity for further derivatization. The compound’s distinct architecture may also facilitate studies in bioactivity, particularly in targeting receptors or enzymes. Suitable for controlled reactions, it serves as a versatile building block in medicinal and organic chemistry applications.
2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol structure
404925-69-5 structure
商品名:2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol
CAS番号:404925-69-5
MF:C17H16N2O
メガワット:264.322
MDL:MFCD02612683
CID:3059324
PubChem ID:201168

2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol 化学的及び物理的性質

名前と識別子

    • 2-(2,3,4,9-Tetrahydro-1H--carbolin-1-yl)-phenol
    • 2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol
    • 2-(2,3,4,9-tetrahydro-1h-beta-carbolin-1-yl)-phenol
    • CS-0270354
    • CHEMBL5188558
    • 2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENOL
    • EN300-229572
    • 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
    • AKOS000310124
    • 2-(2,3,4,9-tetrahydro-1h-b-carbolin-1-yl)-phenol
    • 2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
    • 404925-69-5
    • BBL038705
    • 2-(2,3,4,9-Tetrahydro-1H- -carbolin-1-yl)-phenol
    • STK312441
    • MDL: MFCD02612683
    • インチ: InChI=1S/C17H16N2O/c20-15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-8,16,18-20H,9-10H2
    • InChIKey: DLRFYHZDPBAQHF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C3=C(C(C4=CC=CC=C4O)NCC3)N2

計算された属性

  • せいみつぶんしりょう: 264.126263138Da
  • どういたいしつりょう: 264.126263138Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-229572-1.0g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5 95%
1.0g
$385.0 2024-06-20
Enamine
EN300-229572-2.5g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5 95%
2.5g
$754.0 2024-06-20
Fluorochem
025316-1g
2-(2,3,4,9-Tetrahydro-1H-?-carbolin-1-yl)-phenol
404925-69-5
1g
£287.00 2022-03-01
Fluorochem
025316-5g
2-(2,3,4,9-Tetrahydro-1H-?-carbolin-1-yl)-phenol
404925-69-5
5g
£782.00 2022-03-01
Enamine
EN300-229572-5g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5
5g
$1115.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341024-5g
2-(2,3,4,9-Tetrahydro-1h-pyrido[3,4-b]indol-1-yl)phenol
404925-69-5 97%
5g
¥24079.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341024-2.5g
2-(2,3,4,9-Tetrahydro-1h-pyrido[3,4-b]indol-1-yl)phenol
404925-69-5 97%
2.5g
¥19000.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341024-1g
2-(2,3,4,9-Tetrahydro-1h-pyrido[3,4-b]indol-1-yl)phenol
404925-69-5 97%
1g
¥9003.00 2024-05-14
Enamine
EN300-229572-0.05g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5 95%
0.05g
$69.0 2024-06-20
Enamine
EN300-229572-0.25g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5 95%
0.25g
$149.0 2024-06-20

2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:404925-69-5)2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol
A1159128
清らかである:99%
はかる:1g
価格 ($):325.0